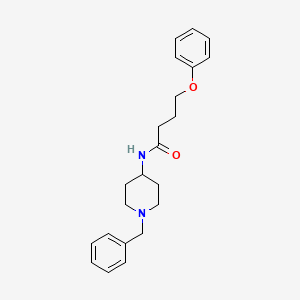
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide, also known as PB-22, is a synthetic cannabinoid that belongs to the class of compounds commonly referred to as designer drugs. PB-22 has been identified as a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. Due to its high potency and selective binding to CB1 receptors, PB-22 has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of CB1 receptors by N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has also been shown to have some affinity for the CB2 receptor, which is primarily found in immune cells.
Biochemical and Physiological Effects:
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-convulsant properties. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has also been shown to have anxiolytic effects, which makes it a potential candidate for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide in scientific research is its high potency and selectivity for CB1 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one of the main limitations of using N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide is its potential for abuse and dependence, which makes it a controlled substance in many countries.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide, including the development of new synthetic analogs with improved pharmacological properties, the investigation of the potential therapeutic applications of N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide in the treatment of anxiety disorders and other neurological conditions, and the exploration of the biochemical and physiological effects of N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide on other receptor systems in the body.
Conclusion:
In conclusion, N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been shown to have high potency and selectivity for CB1 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. While N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has some limitations due to its potential for abuse and dependence, it remains a promising candidate for future research and development in the field of cannabinoid pharmacology.
Synthesemethoden
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide is synthesized through a multi-step process that involves the reaction of 4-phenoxybutanone with benzylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with a chloroformate derivative to yield the final product, N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been used in a wide range of scientific research studies, including pharmacological and toxicological investigations, as well as studies on the endocannabinoid system. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been shown to have high affinity and selectivity for CB1 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(12-7-17-26-21-10-5-2-6-11-21)23-20-13-15-24(16-14-20)18-19-8-3-1-4-9-19/h1-6,8-11,20H,7,12-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOCCPBXYJCOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCOC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7564815.png)
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)

![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)

![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)

![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)


![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)